molecular formula C22H16NNaO2 B14464425 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt CAS No. 68921-81-3

2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt

Cat. No.: B14464425
CAS No.: 68921-81-3
M. Wt: 349.4 g/mol
InChI Key: IGPNRJSPOXJLES-UHFFFAOYSA-M
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Description

2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core, a carboxamide group, and a hydroxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt typically involves the reaction of 2-anthracenecarboxylic acid with 2-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The monosodium salt form is obtained by neutralizing the compound with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of anthracene-2-carboxaldehyde or anthracene-2-carboxylic acid.

    Reduction: Formation of 2-anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)amine.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, potentially disrupting cellular processes. The carboxamide group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
  • 2-Hydroxy-3-anthracenecarboxylic acid o-toluidide

Uniqueness

2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monosodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

CAS No.

68921-81-3

Molecular Formula

C22H16NNaO2

Molecular Weight

349.4 g/mol

IUPAC Name

sodium;3-[(2-methylphenyl)carbamoyl]anthracen-2-olate

InChI

InChI=1S/C22H17NO2.Na/c1-14-6-2-5-9-20(14)23-22(25)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)24;/h2-13,24H,1H3,(H,23,25);/q;+1/p-1

InChI Key

IGPNRJSPOXJLES-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2[O-].[Na+]

Origin of Product

United States

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